molecular formula C10H8Br2N2O2 B13656664 Ethyl 4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylate

Ethyl 4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B13656664
M. Wt: 347.99 g/mol
InChI Key: UHJHWOZAKTYQTK-UHFFFAOYSA-N
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Description

Ethyl 4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylate is an organic compound belonging to the pyrazolopyridine family. This compound is characterized by the presence of a pyrazole ring fused to a pyridine ring, with ethyl ester and dibromo substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is formed by the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

    Bromination: The pyrazole ring is then brominated at the 4 and 6 positions using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Formation of the Pyridine Ring: The brominated pyrazole is then reacted with a suitable pyridine precursor under cyclization conditions to form the fused pyrazolopyridine ring system.

    Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale bromination and cyclization reactions. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific application and target .

Properties

Molecular Formula

C10H8Br2N2O2

Molecular Weight

347.99 g/mol

IUPAC Name

ethyl 4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C10H8Br2N2O2/c1-2-16-10(15)7-4-13-14-5-6(11)3-8(12)9(7)14/h3-5H,2H2,1H3

InChI Key

UHJHWOZAKTYQTK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=CC(=CN2N=C1)Br)Br

Origin of Product

United States

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